N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid
Description
Pyroglutamyl-Alanine vs. Target Compound
The dipeptide L-pyroglutamyl-L-alanine serves as a foundational model for understanding conformational preferences in pyroglutamate derivatives. Key differences include:
- Side Chain Complexity : The target compound incorporates a bulkier 3-phenylpropyl group, which sterically hinders rotational freedom compared to alanine’s methyl side chain.
- Electronic Effects : The ethoxycarbonyl group in the target compound introduces electron-withdrawing character absent in simpler derivatives, potentially altering hydrogen-bonding networks.
Pyroglutamate-Modified Amyloid-β Peptides
In Alzheimer’s disease-associated amyloid-β (Aβ) peptides, pyroglutamylation at positions 3 or 11 (AβpE3–42, AβpE11–42) enhances hydrophobicity and aggregation propensity by neutralizing the N-terminal charge. While the target compound lacks Aβ’s β-sheet-forming regions, shared features include:
- Cyclized Glutamate : Both structures exhibit a pyroglutamate residue that restricts N-terminal flexibility.
- Hydrophobic Interactions : The phenylpropyl moiety in the target compound mirrors the role of Aβ’s hydrophobic cores (e.g., Leu17-Val18-Phe20) in promoting intermolecular associations.
Structural Implications :
Properties
CAS No. |
90940-59-3 |
|---|---|
Molecular Formula |
C20H26N2O6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-3-28-20(27)15(10-9-14-7-5-4-6-8-14)21-13(2)18(24)22-16(19(25)26)11-12-17(22)23/h4-8,13,15-16,21H,3,9-12H2,1-2H3,(H,25,26)/t13-,15?,16-/m0/s1 |
InChI Key |
KRNSPQJSDVYTBC-VFDRBLODSA-N |
Isomeric SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CCC2=O)C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine Intermediate
Asymmetric Addition Reaction : The key intermediate N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine is synthesized by an asymmetric Michael addition of an alkali metal salt of L-alanine to ethyl-4-oxo-4-phenyl-2-butenoate (ethyl α-oxo-γ-phenylbutyrate). This reaction is catalyzed by thiourea or urea derivatives to improve regio- and diastereoselectivity.
Catalytic Hydrogenation : The addition product undergoes catalytic hydrogenation (e.g., using palladium on carbon) to reduce the intermediate and obtain the optically pure N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine.
Formation of N-Carboxyanhydride (NCA) Derivative
The N-carboxyanhydride of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine is prepared by reacting the amino acid derivative with phosgene or trichloromethyl chloroformate in an inert solvent such as dichloromethane under reflux conditions (e.g., 50°C for 8 hours).
This NCA intermediate is crucial for subsequent peptide coupling without the need for protecting groups on the amine component.
Peptide Coupling with Pyroglutamic Acid
The NCA intermediate is reacted with pyroglutamic acid or its derivatives in the presence of a base (e.g., alkali metal hydroxides, carbonates, or tertiary amines) in a mixed aqueous-organic solvent system.
The reaction is typically conducted at temperatures ranging from -20°C to room temperature, with pH maintained in the alkaline range to favor coupling and minimize side reactions.
After coupling, acidification (e.g., with mineral acid) decomposes carbamic acid byproducts, facilitating isolation of the peptide product.
The product is isolated by extraction (e.g., with ethyl acetate), concentration under reduced pressure, and pH adjustment to the isoelectric point for purification.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Asymmetric Michael Addition | L-alanine salt + ethyl α-oxo-γ-phenylbutyrate + thiourea/urea catalyst | Room temperature | Several hours | High regio- and diastereoselectivity |
| Catalytic Hydrogenation | Pd/C catalyst, H2 gas | Room temperature | Hours | Converts addition product to amino acid |
| NCA Formation | Phosgene or trichloromethyl chloroformate in CH2Cl2 | Reflux (~50°C) | ~8 hours | Produces N-carboxyanhydride intermediate |
| Peptide Coupling | NCA + pyroglutamic acid + base in aqueous-organic solvent | -20°C to RT | 10-20 minutes | pH alkaline, minimal side reactions |
| Acidification and Extraction | Mineral acid, ethyl acetate extraction | Room temperature | Minutes to hours | Decomposes carbamic acid, isolates product |
The use of N-carboxyanhydride intermediates allows for high-yield, stereospecific peptide bond formation without the need for protecting groups on the amine component, simplifying the process and reducing steps.
The reaction proceeds with almost quantitative yield (~95%) and minimal side reactions, making it suitable for industrial-scale synthesis.
The catalytic asymmetric addition step ensures the (S)-configuration at the chiral center, critical for biological activity.
The process avoids reductive amination methods, which are less economical and operationally complex for large-scale production.
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Asymmetric Michael Addition | L-alanine salt, ethyl α-oxo-γ-phenylbutyrate, thiourea/urea catalyst | Optically pure N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine |
| Catalytic Hydrogenation | Pd/C, H2 gas | Reduction to amino acid derivative |
| N-Carboxyanhydride Formation | Phosgene or trichloromethyl chloroformate, CH2Cl2, reflux | Formation of reactive NCA intermediate |
| Peptide Coupling with Pyroglutamic Acid | NCA, pyroglutamic acid, base, aqueous-organic solvent, alkaline pH | Formation of N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid |
| Product Isolation and Purification | Acidification, extraction, pH adjustment | High purity product, ~95% yield |
The preparation of this compound is efficiently achieved through a sequence involving asymmetric Michael addition, catalytic hydrogenation, N-carboxyanhydride formation, and peptide coupling with pyroglutamic acid under controlled alkaline conditions. This method offers high stereochemical fidelity, excellent yields, and operational simplicity, making it suitable for both research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Process
- The compound can be synthesized through the reaction of N-carboxyanhydride of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with L-proline in the presence of a base. This method allows for high yields and minimal side reactions, making it suitable for industrial production .
Antihypertensive Properties
One of the most notable applications of N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid is in the development of antihypertensive agents. The compound is related to enalapril, an established Angiotensin Converting Enzyme (ACE) inhibitor. The ACE inhibitory activity is crucial for managing hypertension and heart failure .
Drug Delivery Systems
The compound has been explored as a prodrug for selective delivery systems, particularly in cancer therapy. Prodrugs are designed to improve the solubility and bioavailability of active drugs while minimizing systemic toxicity. Research indicates that compounds like this compound can enhance the targeted delivery of cytotoxic agents to tumor sites, thereby reducing side effects associated with conventional chemotherapy .
Prostate Cancer Treatment
A study investigated the use of polymeric prodrugs incorporating this compound for selective delivery to prostate tumors. The results demonstrated improved targeting efficiency and reduced cytotoxicity compared to traditional chemotherapeutic agents .
COVID-19 Therapeutics
In light of recent global health challenges, research has also focused on the potential antiviral properties of this compound in relation to COVID-19. Molecular docking studies have suggested that derivatives of this compound may inhibit key viral proteins, offering a pathway for therapeutic development .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antihypertensive Agents | ACE inhibition for hypertension treatment | Related to enalapril's efficacy |
| Drug Delivery Systems | Prodrug design for selective targeting | Enhanced tumor targeting |
| Cancer Therapy | Polymer-based delivery systems | Reduced systemic toxicity |
| COVID-19 Therapeutics | Potential antiviral properties via molecular docking | Inhibition of viral proteins |
Mechanism of Action
The mechanism by which N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Benazepril Related Compound B
The most directly comparable compound, as per the provided evidence, is Benazepril Related Compound B (USP designation), which shares the ethoxycarbonyl-phenylpropyl group but differs in its core structure and functional groups (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Key Differences :
Core Architecture : The benzazepine ring in Benazepril Related Compound B confers rigidity and aromatic interactions, whereas the alanyl-pyroglutamic acid moiety introduces peptide-bond flexibility and cyclic lactam stability.
Ionization State: Benazepril Related Compound B exists as a monohydrochloride salt, enhancing solubility in polar solvents, while the absence of a salt form in the subject compound may reduce aqueous solubility.
Metabolic Fate : The ethoxycarbonyl group in both compounds is susceptible to esterase hydrolysis, but the pyroglutamic acid in the subject compound may resist enzymatic degradation compared to the benzazepine core.
Broader Comparison with ACE Inhibitors
- Enalapril : Contains a similar ethoxycarbonyl-phenylpropyl group but lacks the pyroglutamic acid residue. Instead, it features a proline moiety, which is less conformationally restricted.
- Lisinopril: A lysine-proline dipeptide analog with a carboxylic acid group (non-esterified), resulting in longer half-life but reduced cell permeability compared to ester prodrugs.
Pharmacological Implications :
- The subject compound’s pyroglutamic acid may reduce renal clearance (similar to lisinopril’s lysine group) but could limit ACE-binding affinity due to steric hindrance from the alanyl residue.
- Stability advantages over Benazepril Related Compound B (e.g., reduced light sensitivity) may make it more suitable for long-term storage.
Biological Activity
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid is a synthetic compound with significant biological activity, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes an ethoxycarbonyl group and a phenylpropyl moiety, contributing to its biological activity. The synthesis typically involves the reaction of N-carboxyanhydride derivatives with L-proline, yielding high yields with minimal side reactions. A common method is as follows:
- Preparation of N-carboxyanhydride : The N-carboxyanhydride of N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanine is synthesized.
- Reaction with Proline : This derivative is then reacted with L-proline in the presence of a base to produce the desired compound efficiently.
Angiotensin-Converting Enzyme Inhibition
This compound has been identified as a potent ACE inhibitor, crucial for regulating blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition is vital in managing hypertension and related cardiovascular conditions.
Key Findings :
- The compound exhibits significant binding affinity to the active site of ACE, effectively inhibiting its activity.
- Interaction studies demonstrate that it modulates blood pressure and influences cardiovascular health through this mechanism.
Comparative Analysis with Other ACE Inhibitors
To understand its unique properties, a comparison with other known ACE inhibitors is essential. The following table summarizes key structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Enalapril | Contains ethoxycarbonyl and proline | Widely used antihypertensive; established clinical efficacy |
| L-Alanyl-L-proline | Basic structure similar but lacks ethoxycarbonyl | Simpler structure; less potent compared to the target compound |
| Captopril | Contains a thiol group instead of ethoxycarbonyl | First ACE inhibitor; different mechanism of action |
| Ramipril | Similar ACE inhibition mechanism | Broader therapeutic applications beyond hypertension |
This comparison highlights how this compound fits within the broader category of ACE inhibitors while emphasizing its distinct structural features that contribute to its specific biological activities.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various experimental models:
- In Vitro Studies : The compound showed IC50 values in the nanomolar range when tested against ACE, indicating high potency as an inhibitor .
- Pharmacokinetics : Studies have indicated favorable pharmacokinetic properties, including stability in serum and effective conversion into its active form through hydrolysis by esterases present in biological fluids .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid, and how can stereochemical integrity be maintained during synthesis?
- Answer : The synthesis involves multi-step protection-deprotection strategies. For example, the ethoxycarbonyl group can be introduced via carbamate formation using ethyl chloroformate under basic conditions. The alanyl-pyroglutamic acid moiety may be assembled via peptide coupling reagents like HATU or DCC, ensuring minimal racemization by maintaining low temperatures and using chiral auxiliaries . Stereochemical validation requires chiral HPLC or X-ray crystallography to confirm enantiopurity .
Q. Which analytical techniques are most reliable for characterizing the structural and chemical purity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are critical for structural elucidation. Purity assessment employs reverse-phase HPLC with UV detection (λmax ~255 nm, as observed in related compounds) and elemental analysis . Impurity profiling may use LC-MS to detect byproducts like de-esterified derivatives .
Q. What is the hypothesized mechanism of action for this compound, and how does its structure relate to known bioactive analogs?
- Answer : Structurally analogous to enalapril (an ACE inhibitor), this compound likely acts as a prodrug. The ethoxycarbonyl group enhances lipophilicity for cellular uptake, while hydrolysis of the ester bond releases the active metabolite, which may inhibit zinc-dependent metalloproteases like ACE. Comparative studies with enalaprilat (the active form of enalapril) can validate enzymatic inhibition kinetics using fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) across different experimental models?
- Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, cofactors) or metabolite stability. A tiered approach is recommended:
- Validate enzyme inhibition using orthogonal assays (e.g., recombinant ACE vs. tissue-derived ACE).
- Quantify active metabolite levels via LC-MS/MS in each model to correlate bioactivity with pharmacokinetic data .
- Assess compound stability under physiological conditions (e.g., plasma esterase activity) to identify degradation pathways .
Q. What strategies are effective for studying the compound’s stability under varying storage and physiological conditions?
- Answer : Accelerated stability studies (40°C/75% RH) and photostability testing (ICH Q1B guidelines) can identify degradation products. For physiological stability, incubate the compound in simulated gastric fluid (pH 1.2) or plasma (37°C) and monitor hydrolysis via HPLC. Lyophilization or storage at -20°C in amber vials is advised to prolong shelf life .
Q. How can enantiomeric separation be achieved for this compound, and what impact do stereoisomers have on pharmacological activity?
- Answer : Chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC or SFC (supercritical fluid chromatography) enable enantiomer separation. Biological activity differences between stereoisomers can be tested using isolated enantiomers in enzyme inhibition assays. For instance, the (S)-configuration at the alanyl residue (as in enalapril) is critical for ACE binding .
Q. What in silico approaches are suitable for predicting structure-activity relationships (SAR) and optimizing this compound’s potency?
- Answer : Molecular docking (using ACE crystal structures, PDB: 1O8A) and MD simulations can identify key interactions (e.g., hydrogen bonding with His353, Zn²⁺ coordination). QSAR models trained on analogs like lisinopril or benazepril may guide substituent modifications (e.g., substituting phenylpropyl with cyclohexyl) to enhance binding affinity .
Methodological Considerations
Q. How should researchers design experiments to assess off-target effects or toxicity in preclinical models?
- Answer : Perform broad-panel receptor binding assays (e.g., CEREP panels) to screen for off-target interactions. In vitro cytotoxicity (e.g., HepG2 cell viability assays) and in vivo acute toxicity studies (rodent LD₅₀) should follow OECD guidelines. Histopathological analysis of kidney and liver tissues is critical due to ACE inhibitors’ known renal effects .
Q. What protocols are recommended for detecting and quantifying this compound in complex biological matrices?
- Answer : Solid-phase extraction (SPE) coupled with UPLC-MS/MS provides high sensitivity (LOQ <1 ng/mL). Use deuterated internal standards (e.g., d₅-ethyl ester) to correct for matrix effects. Method validation should include recovery rates (85–115%) and precision (CV <15%) per FDA bioanalytical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
